2,3-Dihydro-1H-inden-2-yl acetate
Overview
Description
2,3-Dihydro-1H-inden-2-yl acetate is an organic compound that belongs to the class of indene derivatives It is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered ring, with an acetate group attached to the second carbon of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-inden-2-yl acetate typically involves the acetylation of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dihydro-1H-inden-2-one acetate using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetate group can yield 2,3-dihydro-1H-inden-2-ol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: 2,3-Dihydro-1H-inden-2-one acetate.
Reduction: 2,3-Dihydro-1H-inden-2-ol.
Substitution: 2,3-Dihydro-1H-inden-2-yl methoxyacetate.
Scientific Research Applications
2,3-Dihydro-1H-inden-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-inden-2-yl acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the acetate group.
2,3-Dihydro-1H-inden-2-ol: The alcohol derivative of 2,3-Dihydro-1H-inden-2-yl acetate.
2,3-Dihydro-1H-inden-2-one: The ketone derivative of this compound.
Uniqueness
This compound is unique due to its acetate functional group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-yl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)13-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOFUOQHSJNCIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296706 | |
Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-31-3 | |
Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4254-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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